1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 16600-18-3
VCID: VC0107560
InChI: InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2
Molecular Formula: C13H14BF4N3
Molecular Weight: 299.08

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate

CAS No.: 16600-18-3

Cat. No.: VC0107560

Molecular Formula: C13H14BF4N3

Molecular Weight: 299.08

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate - 16600-18-3

Specification

CAS No. 16600-18-3
Molecular Formula C13H14BF4N3
Molecular Weight 299.08
IUPAC Name (1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate
Standard InChI InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Standard InChI Key DYDFNIURMHTHDY-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Basic Information

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate is identified by the CAS number 16600-18-3 and possesses the molecular formula C13H14BF4N3 . This compound has a molecular weight of 299.08 g/mol and is characterized by its distinctive structure featuring a phenylazo group attached to a pyridinium ring with a tetrafluoroborate counterion .

Structural Features

The structure of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate consists of several key components:

  • A pyridinium ring with an ethyl group at the N-position

  • A phenylazo (N=N-C6H5) group attached at the 4-position of the pyridinium ring

  • A tetrafluoroborate (BF4-) counterion that balances the positive charge of the pyridinium nitrogen

The IUPAC name for this compound is (1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate, which precisely describes its structural arrangement .

Physical and Chemical Properties

Table 1: Key Properties of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate

PropertyValueReference
CAS Number16600-18-3
Molecular FormulaC13H14BF4N3
Molecular Weight299.08 g/mol
IUPAC Name(1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate
Standard InChIInChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Standard InChIKeyDYDFNIURMHTHDY-UHFFFAOYSA-N
SMILESB-(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2
LogP (calculated)4.70940
PSA (Polar Surface Area)28.60000

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate typically follows a two-step process involving alkylation followed by anion exchange. The general procedure involves:

  • Reaction of 4-phenylazopyridine with an alkylating agent (specifically ethyl bromide)

  • Formation of the pyridinium bromide intermediate

  • Exchange of the bromide counterion with tetrafluoroborate to yield the final product

This synthetic approach ensures the formation of the desired pyridinium salt with the intact phenylazo group at the 4-position.

Reaction Conditions

The synthesis reaction generally proceeds under the following conditions:

  • The reaction between 4-phenylazopyridine and ethyl bromide often occurs in a suitable organic solvent such as acetone or acetonitrile

  • The alkylation step may require elevated temperatures or extended reaction times to ensure complete conversion

  • The anion exchange step typically involves treating the intermediate bromide salt with tetrafluoroboric acid or a tetrafluoroborate salt

  • Purification of the final product may involve recrystallization from appropriate solvent systems

Comparison with Structural Isomers

Comparison with 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

A closely related structural isomer of the compound is 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (CAS: 16599-97-6), which differs only in the position of the phenylazo group on the pyridinium ring .

Table 2: Comparison of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate and its isomer

Feature1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
CAS Number16600-18-316599-97-6
Position of phenylazo group4-position (para)2-position (ortho)
Molecular FormulaC13H14BF4N3C13H14BF4N3
Molecular Weight299.08 g/mol299.08 g/mol
InChIKeyDYDFNIURMHTHDY-UHFFFAOYSA-NXWOOENVBDAFGKT-UHFFFAOYSA-N
SMILESB-(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2B-(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2

Structural Implications

The positional difference between these two isomers likely results in distinct electronic properties and reactivity patterns:

  • The 4-position isomer (para relationship between the pyridinium nitrogen and azo group) may exhibit different electronic distribution compared to the 2-position isomer

  • The proximity of the azo group to the positively charged nitrogen in the 2-position isomer could influence its stability and reactivity

  • Spectroscopic properties, including UV-visible absorption characteristics, likely differ between the isomers due to their distinct electronic structures

  • These structural differences may translate to different potential applications in research and development

Analytical Characterization

Spectroscopic Analysis

Characterization of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • UV-visible spectroscopy, particularly valuable due to the chromophoric azo group

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

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